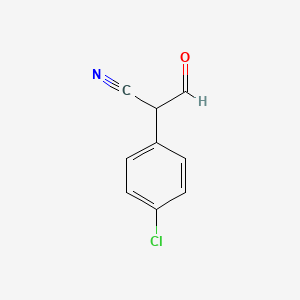

2-(4-Chlorophenyl)-3-oxopropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXXSXAEMFPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978129 | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-21-0 | |

| Record name | 4-Chloro-α-formylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62538-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(p-chlorophenyl)-2-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenyl)-3-oxopropanenitrile chemical properties and reactivity

An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-oxopropanenitrile: Properties, Reactivity, and Synthetic Utility

Introduction: A Versatile Building Block in Modern Synthesis

2-(4-Chlorophenyl)-3-oxopropanenitrile, also known by synonyms such as 4-Chlorobenzoylacetonitrile and 4-Chlorophenacylcyanide, is a bifunctional organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1] Its structure is characterized by three key components: a para-substituted chlorophenyl ring, a ketone carbonyl group, and a nitrile moiety. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, establishing it as a valuable intermediate for the synthesis of a wide array of complex molecules, most notably heterocyclic systems that form the core of many pharmaceutical agents.[2][3]

This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of 2-(4-Chlorophenyl)-3-oxopropanenitrile, providing researchers and drug development professionals with the technical insights necessary to effectively leverage this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in a laboratory setting. Proper handling, storage, and characterization depend on an accurate understanding of these characteristics.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 4640-66-8 | [4] |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Storage Conditions | Store at 0-10°C | [1] |

| IUPAC Name | 2-(4-chlorophenyl)-3-oxopropanenitrile | [5] |

Spectroscopic Signatures

A definitive structural confirmation relies on spectroscopic analysis. The expected data for 2-(4-Chlorophenyl)-3-oxopropanenitrile are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong, characteristic absorption bands: one for the nitrile (C≡N) stretch, typically appearing in the 2200-2260 cm⁻¹ region, and another for the conjugated ketone (C=O) stretch, expected around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal two distinct sets of signals. The aromatic protons on the p-chlorophenyl ring will appear as two doublets in the δ 7.0-8.0 ppm range, characteristic of an A₂B₂ spin system. The two methylene protons (α-protons) situated between the carbonyl and nitrile groups will give rise to a singlet, typically in the δ 4.0-5.0 ppm region.

-

¹³C NMR: Key signals would include the nitrile carbon (~115-120 ppm), the carbonyl carbon (~190-200 ppm), the methylene carbon, and the distinct carbons of the chlorophenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 179. A characteristic isotopic peak (M+2) at m/z 181 with an intensity approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of β-ketonitriles like 2-(4-Chlorophenyl)-3-oxopropanenitrile involves the Claisen-type condensation between an appropriate ester and acetonitrile. This reaction is predicated on the acidity of acetonitrile's α-protons when a sufficiently strong base is employed.

Recommended Synthetic Protocol: Acetonitrile Condensation

This procedure details the synthesis via the reaction of ethyl 4-chlorobenzoate with acetonitrile, a robust and scalable method.

Materials:

-

Ethyl 4-chlorobenzoate

-

Anhydrous Acetonitrile

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous THF.

-

Reagent Addition: To this suspension, add anhydrous acetonitrile (3.0 equivalents) dropwise at room temperature. Follow this with the slow, dropwise addition of ethyl 4-chlorobenzoate (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling the mixture to 0°C in an ice bath, cautiously quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Chemical Reactivity: A Hub of Synthetic Transformations

The reactivity of 2-(4-Chlorophenyl)-3-oxopropanenitrile is governed by the interplay of its three functional groups. The central methylene group, flanked by two powerful electron-withdrawing groups (carbonyl and nitrile), is the primary site of reactivity.

The Acidic α-Methylene Group and Enolate Formation

The protons on the carbon alpha to both the carbonyl and nitrile groups are significantly acidic (pKa ≈ 11 in DMSO). They can be readily abstracted by a moderately strong base (e.g., alkoxides, amines) to generate a highly stabilized resonance carbanion (enolate). This enolate is the key nucleophilic intermediate responsible for the majority of the compound's synthetic utility.

Caption: Formation of the key resonance-stabilized enolate intermediate.

This high nucleophilicity allows the molecule to participate in a wide range of bond-forming reactions:

-

Alkylation and Acylation: The enolate readily reacts with alkyl halides and acyl chlorides to introduce substituents at the α-position, providing access to more complex structures.

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form substituted alkenes, which are themselves valuable synthetic intermediates.

-

Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction.

Transformations into Heterocyclic Scaffolds

A primary application of 2-(4-Chlorophenyl)-3-oxopropanenitrile is its use as a precursor for constructing heterocyclic rings, which are prevalent in pharmaceuticals.[6]

1. The Gewald Reaction for 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that efficiently synthesizes polysubstituted 2-aminothiophenes.[2] In this reaction, 2-(4-Chlorophenyl)-3-oxopropanenitrile condenses with an aldehyde or ketone and elemental sulfur in the presence of a base.

Caption: Simplified workflow of the Gewald Reaction.

2. Synthesis of Pyran and Pyridine Derivatives

The dual functionality of the molecule allows it to participate in annulation reactions to form six-membered rings. For example, it can undergo enantioselective (3+3) annulation with 1,3-nitroenynes under dual organo/copper catalysis to yield highly functionalized 4H-pyrans.[7] Similarly, condensation reactions with 1,3-dielectrophiles or their equivalents can lead to substituted pyridines and pyrimidines.

Reactions of the Nitrile and Ketone Groups

While the α-methylene group is the most common reaction site, the other functional groups can also be selectively transformed.

-

Nitrile Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(4-chlorophenyl)-3-oxopropanoic acid.[8][9] This transformation can be useful for subsequent decarboxylation or other modifications.

-

Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This creates a chiral center and provides access to β-hydroxy nitriles, which are valuable chiral building blocks.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(4-Chlorophenyl)-3-oxopropanenitrile is realized in its application as a strategic starting material for biologically active molecules.[10]

-

Scaffold for Bioactive Heterocycles: As demonstrated, its ability to form thiophenes, pyrans, and pyridines makes it a key precursor for compounds targeting a wide range of diseases. These heterocyclic cores are considered "privileged structures" due to their frequent appearance in approved drugs.

-

Intermediate for Janus Kinase (JAK) Inhibitors: Derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs), a class of enzymes implicated in inflammatory and autoimmune diseases.[2]

-

Precursor for Aldehyde Synthesis: The molecule serves as an efficient starting material for the synthesis of more complex aldehydes.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 2-(4-Chlorophenyl)-3-oxopropanenitrile.

-

Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid breathing dust and ensure cautious handling to prevent skin and eye contact.[4]

Conclusion

2-(4-Chlorophenyl)-3-oxopropanenitrile is a powerful and versatile chemical intermediate whose value is derived from the strategic placement of its carbonyl, nitrile, and chlorophenyl functionalities. Its acidic α-methylene protons are the gateway to a vast array of synthetic transformations, including alkylations, condensations, and, most importantly, the construction of diverse heterocyclic systems. For researchers and scientists in drug discovery, this compound represents a readily accessible and highly adaptable building block for generating novel molecular entities with significant therapeutic potential.

References

- Grokipedia. 3-Chloropropionitrile.

-

Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- PrepChem.com. Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile.

- Pragmetis. 3-(4-Chlorophenyl)-3-oxopropionitrile.

- Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

- Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid.

- New Drug Approvals. organic synthesis.

- CPHI Online. 2-(4-chlorophenyl)-3-oxopentanenitrile | R L Fine Chem Pvt. Ltd.

-

Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Available at: [Link]

-

PubChem. 2-(4-Chlorophenyl)-3-oxopentanenitrile. Available at: [Link]

-

PubChem. CID 161749632 | C18H12Cl2N2O2. Available at: [Link]

-

Li, Z.-F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science. Available at: [Link]

-

ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

-

Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters. Available at: [Link]

-

PubChem. 2-(4-chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Cycloaddition Reactions. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. YouTube. Available at: [Link]

-

Royal Society of Chemistry. Medicinal chemistry of acridine and its analogues. MedChemComm. Available at: [Link]

-

Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. Available at: [Link]

-

MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]

-

Li, Z.-F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science, 10(20), 5455-5460. DOI:10.1039/C9SC00640K. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ACG Publications. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Available at: [Link]

-

Royal Society of Chemistry. Allene cycloadditions. Part IV. Reactions of tetramethylallene with unsymmetrically substituted olefins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

iChemical. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Available at: [Link]

- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.

Sources

- 1. 3-(4-Chlorophenyl)-3-oxopropionitrile – Pragmetis [pragmetis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]

- 4. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]

- 5. CID 161749632 | C18H12Cl2N2O2 | CID 161749632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of acridine and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 9. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-Chlorophenyl)-3-oxopropanenitrile: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide furnishes detailed experimental protocols for acquiring this data and provides insights into its interpretation for structural elucidation and verification.

Introduction to 2-(4-Chlorophenyl)-3-oxopropanenitrile and its Spectroscopic Analysis

2-(4-Chlorophenyl)-3-oxopropanenitrile, with the chemical structure illustrated below, is a functionalized nitrile possessing a chiral center. Its chemical properties and potential applications are intrinsically linked to its molecular structure. Spectroscopic techniques are, therefore, indispensable for confirming its identity, purity, and for providing detailed electronic and vibrational information.

The presence of a 4-substituted aromatic ring, a nitrile group, and an aldehyde function in close proximity gives rise to a unique spectroscopic fingerprint. This guide will dissect the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a predictive framework for researchers.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, methine, and aromatic protons. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehydic-H | 9.5 - 10.0 | Doublet | ~2-3 | The aldehydic proton will be coupled to the adjacent methine proton. |

| Methine-H | 4.5 - 5.0 | Doublet | ~2-3 | This proton is deshielded by both the nitrile and the aromatic ring. It will be coupled to the aldehylic proton. |

| Aromatic-H (ortho to CH) | 7.4 - 7.6 | Doublet | ~8-9 | These two protons are chemically equivalent. |

| Aromatic-H (ortho to Cl) | 7.3 - 7.5 | Doublet | ~8-9 | These two protons are chemically equivalent. |

Expertise & Experience Insight: The downfield shift of the aldehydic proton is a result of the strong deshielding effect of the carbonyl group. The methine proton's chemical shift is influenced by the electron-withdrawing nature of both the nitrile and the phenyl ring. The aromatic region will likely display a typical AA'BB' system due to the para-substitution.

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehydic C=O | 190 - 200 | Carbonyl carbons are significantly deshielded and appear far downfield. |

| Aromatic C-Cl | 135 - 140 | The carbon directly attached to the chlorine atom. |

| Aromatic C-CH | 130 - 135 | The ipso-carbon of the aromatic ring. |

| Aromatic CH (ortho to CH) | 129 - 131 | The two equivalent aromatic carbons. |

| Aromatic CH (ortho to Cl) | 128 - 130 | The two equivalent aromatic carbons. |

| Nitrile C≡N | 115 - 120 | The characteristic chemical shift for a nitrile carbon. |

| Methine CH | 45 - 55 | The chiral carbon atom. |

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted aromatic systems.[1][2][3] For instance, the nitrile carbon is expected in the 110-120 ppm range, a well-documented chemical shift.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for 2-(4-Chlorophenyl)-3-oxopropanenitrile are presented below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aldehydic) | 2820 - 2850 and 2720 - 2750 | Medium | Often appears as a pair of bands (Fermi resonance). |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium to Strong | A sharp and characteristic absorption. |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong | A very intense and sharp peak. |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Weak | A series of absorptions. |

| C-Cl stretch | 1000 - 1100 | Strong | In the fingerprint region. |

Authoritative Grounding: The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group. The intense absorption around 1730 cm⁻¹ is characteristic of a saturated aldehyde. The C-H stretching of the aldehyde typically appears as two weak bands near 2820 and 2720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

| m/z | Interpretation | Notes |

| ~179/181 | [M]⁺˙ (Molecular Ion) | Expected to be observed with an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |

| ~150/152 | [M-CHO]⁺ | Loss of the formyl group. |

| ~139 | [C₈H₄Cl]⁺ | Fragmentation of the side chain. |

| 111 | [C₆H₄Cl]⁺ | The chlorophenyl cation. |

Expertise & Experience Insight: The isotopic pattern of chlorine is a key diagnostic tool in the mass spectrum of chlorinated compounds. The most probable fragmentation pathways would involve the loss of the relatively stable formyl radical (CHO) and cleavage at the benzylic position.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-(4-Chlorophenyl)-3-oxopropanenitrile.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected before running the sample.

-

Mass Spectrometry

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar column (e.g., DB-5ms or HP-5ms) is suitable.

-

Injection: 1 µL of the sample solution.

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Caption: Predicted major fragmentation pathways for 2-(4-Chlorophenyl)-3-oxopropanenitrile in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for 2-(4-Chlorophenyl)-3-oxopropanenitrile. By understanding the expected NMR, IR, and MS features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable results. The principles of data interpretation outlined herein are fundamental to the structural verification of synthesized molecules in the fields of chemical research and drug development.

References

-

Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

-

PubChem. CID 161749632 | C18H12Cl2N2O2. [Link]

-

PubChem. (2S)-2-(4-chlorophenyl)-3-oxopropanenitrile. [Link]

-

NIST WebBook. CAS Reg. No. 13659-13-7. [Link]

-

Current Chemistry Letters. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

New Drug Approvals. organic synthesis. [Link]

-

PubChem. 2-(4-Chlorophenyl)-3-oxopentanenitrile. [Link]

-

ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChemLite. 2-(4-chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. [Link]

-

ResearchGate. Reagent and conditions: i) DMF, POCl3, reflux; ii) HCOH, CH3COOH, 100 ο C. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. [Link]

-

PubMed. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

NIST WebBook. 2,4-D. [Link]

-

PMDA. INFRARED REFERENCE SPECTRA. [Link]

- Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane (CAS Number: 62538-21-0)

Introduction: The Significance of Aryl-Substituted Dioxolanes

Substituted 1,3-dioxolanes are a pivotal class of heterocyclic compounds, widely recognized in medicinal chemistry and materials science. Their prevalence stems from their roles as protective groups for carbonyl functionalities, chiral auxiliaries in asymmetric synthesis, and as integral structural motifs in various biologically active molecules. The compound 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane, bearing halogen substitutions on the phenyl ring, is of particular interest to researchers in drug development. The presence of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, grounded in established chemical principles.

Part 1: Synthesis of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane

The most direct and widely employed method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde.[1][2] This reaction involves the condensation of an aldehyde with ethylene glycol, with the concomitant removal of water to drive the equilibrium towards the product.

Proposed Synthetic Pathway: Acetalization

The synthesis of 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane is predicated on the reaction between 2-chloro-4-fluorobenzaldehyde and ethylene glycol, catalyzed by a suitable acid such as p-toluenesulfonic acid (p-TSA). The choice of an aromatic solvent like toluene is strategic, as it forms an azeotrope with the water generated during the reaction, which can be efficiently removed using a Dean-Stark apparatus, thereby favoring the formation of the dioxolane product.[2]

Caption: Synthetic workflow for 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane.

Detailed Experimental Protocol

Materials:

-

2-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chloro-4-fluorobenzaldehyde and toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the completion of the reaction. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane.[1]

Part 2: Characterization of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane

Comprehensive characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Sources

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-3-oxopropanenitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chlorophenyl)-3-oxopropanenitrile is a versatile bifunctional molecule that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of medicinal importance. Its strategic combination of a reactive β-keto-nitrile moiety and a substituted phenyl ring makes it a sought-after precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and key applications in drug discovery and development, with a focus on its role in the synthesis of antimalarial agents, kinase inhibitors, and other therapeutic candidates.

Chemical Identity and Physicochemical Properties

IUPAC Name: 2-(4-Chlorophenyl)-3-oxopropanenitrile[1]

Synonyms: 4-Chloro-α-formylbenzeneacetonitrile, 2-(p-Chlorophenyl)-2-formylacetonitrile

CAS Number: 62538-21-0[2]

Chemical Structure:

Figure 1. Chemical structure of 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Figure 1. Chemical structure of 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Molecular Formula: C₉H₆ClNO[2]

Molecular Weight: 179.61 g/mol

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Chlorophenyl)-3-oxopropanenitrile is presented in Table 1. These properties are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference |

| Appearance | White to yellow solid | [3] |

| Molecular Weight | 179.6 g/mol | [3] |

| Storage Temperature | 0-10°C | [3] |

Synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile

The synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile is typically achieved through the condensation of a 4-chlorophenyl precursor with a suitable C2 synthon. A common and effective method involves the Claisen condensation of an appropriate ester with acetonitrile.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of β-ketonitriles, which can be adapted for the preparation of 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Caption: General workflow for the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a similar synthesis of 3-oxo-3-phenylpropanenitrile and can be applied for the synthesis of the target compound.[4]

Materials:

-

Ethyl 4-chlorobenzoate

-

Acetonitrile

-

Sodium methoxide

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (2M solution)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for elution)

Procedure:

-

A mixture of ethyl 4-chlorobenzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) is refluxed for 3 hours.[4]

-

After cooling to room temperature, the formation of a white precipitate is observed.

-

The precipitate is filtered and redissolved in water (5 mL).[4]

-

2M HCl (1.5 mL) is added to the solution, and the mixture is extracted with dichloromethane (2 x 10 mL).[4]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure to give the crude product.

-

The crude product is purified by flash chromatography (petroleum ether/ethyl acetate, e.g., 3:1) to provide pure 2-(4-Chlorophenyl)-3-oxopropanenitrile as a white solid.[4]

Yield: A yield of 61% has been reported for a similar synthesis.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the range of δ 7.5-7.9 ppm. The methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet at approximately δ 4.1 ppm.[5]

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon (~186 ppm), the nitrile carbon (~113 ppm), the methylene carbon (~29 ppm), and the aromatic carbons (129-135 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

C≡N stretch: A sharp, intense peak around 2250-2265 cm⁻¹.

-

C=O stretch: A strong absorption in the range of 1680-1695 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 179.

Applications in Drug Discovery and Development

2-(4-Chlorophenyl)-3-oxopropanenitrile is a valuable precursor in the synthesis of several classes of therapeutic agents due to its ability to participate in various cyclization and condensation reactions.

Synthesis of Pyrimethamine (Antimalarial)

A significant application of a close analog, 2-(4-chlorophenyl)-3-oxopentanenitrile, is in the synthesis of Pyrimethamine, an essential antimalarial drug.[5][6] The synthesis involves the condensation of the β-ketonitrile with guanidine to form the diaminopyrimidine core of Pyrimethamine.

Caption: Synthesis of Pyrimethamine from a β-ketonitrile precursor.

Precursor for STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell signaling pathways that are often dysregulated in cancer.[7] 2-(4-Chlorophenyl)-3-oxopropanenitrile and its derivatives serve as intermediates in the synthesis of novel STAT3 inhibitors, which are being investigated as potential anticancer therapeutics.[8][9]

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[10][11] 3-Oxopropanenitrile derivatives are key reactants in this process. The resulting 2-aminothiophenes are important scaffolds in medicinal chemistry, with applications in the development of kinase inhibitors for cancer and inflammatory diseases.[12]

Caption: Gewald reaction utilizing 2-(4-Chlorophenyl)-3-oxopropanenitrile.

Safety and Handling

2-(4-Chlorophenyl)-3-oxopropanenitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

Conclusion

2-(4-Chlorophenyl)-3-oxopropanenitrile is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for the antimalarial drug Pyrimethamine, its role in the development of novel STAT3 inhibitors, and its application in the Gewald reaction for the synthesis of medicinally important 2-aminothiophenes underscore its significance. The synthetic routes to this compound are well-established, and its reactivity allows for the construction of a wide array of complex heterocyclic systems. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in drug discovery and development is set to increase.

References

- Falco, E. A., et al. (1951). 2,4-Diaminopyrimidines as antimalarials. I. 5-Aryl derivatives. Journal of the American Chemical Society, 73(8), 3753–3758.

- Hitchings, G. H., et al. (1952). 2,4-Diamino-5-aryl-6-alkylpyrimidines. U.S.

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

- Angene Chemical. (2025). Safety Data Sheet for 2-(4-Chlorophenyl)-3-oxopropanenitrile.

-

PubChem. (n.d.). 2-(4-chlorophenyl)-3-oxopentanenitrile. Retrieved from [Link]

-

NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. [Link]

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. In Organic & Biomolecular Chemistry.

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

- Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(4-chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. Retrieved from [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET for 2-(4-Chlorophenyl)-3-oxopropanenitrile.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

- Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), S1-S25.

-

PubChem. (n.d.). 2-((4-Chlorophenyl)methyl)propanedinitrile. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

- PubMed. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345.

-

PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Wikipedia. (2023). Pyrimethamine. Retrieved from [Link]

-

PubMed Central. (n.d.). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

- PubMed. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 10(3), 584–593.

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-D. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. CID 161749632 | C18H12Cl2N2O2 | CID 161749632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. oncotarget.com [oncotarget.com]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Toxicological evaluations [inchem.org]

- 12. 2-(4-Chlorophenyl)-3-oxopentanenitrile | C11H10ClNO | CID 3016971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2-(4-Chlorophenyl)-3-oxopropanenitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape

In the realm of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of a compound's physical properties is paramount. These characteristics, including melting point and solubility, are not mere data points; they are foundational to predicting a molecule's behavior in various environments, from reaction vessels to biological systems. This guide provides an in-depth examination of the physical properties of 3-(4-Chlorophenyl)-3-oxopropanenitrile, a compound of interest in organic synthesis.

A note on nomenclature: The compound discussed herein is systematically named 3-(4-Chlorophenyl)-3-oxopropanenitrile. It is also commonly known by the synonym 4-Chlorobenzoylacetonitrile.[1] The Chemical Abstracts Service (CAS) has assigned the number 4640-66-8 to this compound.[2][3] For clarity and precision, this guide will utilize the systematic name, while acknowledging its common synonyms.

Melting Point: A Gateway to Purity and Identity

The melting point of a crystalline solid is a critical physical constant. It is the temperature at which the solid transitions to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.

Experimentally Determined Melting Point

The reported melting point of 3-(4-Chlorophenyl)-3-oxopropanenitrile is in the range of 129-133 °C.[2][3] This value serves as a crucial reference for identity confirmation and purity assessment of synthesized batches.

| Physical Property | Value | Source(s) |

| Melting Point | 129-133 °C (lit.) | [2][3] |

Protocol for Melting Point Determination: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating apparatus. The temperatures at which the substance begins to melt and completely liquefides are recorded as the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of 3-(4-Chlorophenyl)-3-oxopropanenitrile is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube (one end sealed) into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the melting range.

-

Controlled Heating: Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][5]

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.[6]

-

Repeat for Accuracy: For reliable results, perform the determination in duplicate or triplicate.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of 3-(4-Chlorophenyl)-3-oxopropanenitrile is crucial for its synthesis, purification (e.g., recrystallization), and formulation.

Qualitative Solubility Data

Based on available data, 3-(4-Chlorophenyl)-3-oxopropanenitrile is soluble in several common organic solvents.

| Solvent | Solubility | Source(s) |

| Dichloromethane | Soluble | [2] |

| Ether | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Methanol | Soluble | [2] |

The principle of "like dissolves like" provides a theoretical framework for understanding these observations. The presence of a polar ketone and nitrile group, along with a less polar chlorophenyl ring, allows for interactions with a range of organic solvents.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is observed for the formation of a homogeneous solution.

Step-by-Step Methodology:

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of 3-(4-Chlorophenyl)-3-oxopropanenitrile into a clean, dry test tube.

-

Solvent Addition: Add a small volume (e.g., 0.5 mL) of the test solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another portion of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 3 mL) to establish an approximate solubility limit.

-

Testing a Range of Solvents: Repeat this procedure with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, toluene, hexane) to build a comprehensive solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the determination of the physical properties of 3-(4-Chlorophenyl)-3-oxopropanenitrile.

Caption: Workflow for Determining Melting Point and Solubility.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoylacetonitrile. Retrieved January 21, 2026, from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 21, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved January 21, 2026, from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved January 21, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 21, 2026, from [Link]

-

StuDocu. (2021, September 19). experiment (1) determination of melting points. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Chlorophenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a versatile bifunctional building block in modern organic synthesis. As an α-cyanoketone, its reactivity is dominated by the interplay between the nitrile, the ketone, and the exceptionally acidic α-methylene bridge. This document elucidates the electronic factors governing its behavior and details key transformations including reactions at the nitrile terminus, condensations involving the active methylene group, and its application in the synthesis of medicinally relevant heterocyclic scaffolds. Protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable intermediate.

Introduction: The Synthetic Utility of an α-Cyanoketone

2-(4-Chlorophenyl)-3-oxopropanenitrile, also known as 4-chlorobenzoylacetonitrile, is a crystalline solid that serves as a pivotal precursor in the synthesis of a wide range of organic compounds.[1] Its structure uniquely combines three key reactive features: an electrophilic nitrile group, a carbonyl group, and a highly activated C-H bond positioned between them. This arrangement makes it an ideal C3 synthon for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[2] The presence of the 4-chlorophenyl group further enhances its utility, as this motif is prevalent in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3]

This guide explores the molecule's reactivity not as a series of isolated functional group transformations, but as an integrated system where each component modulates the behavior of the others.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-3-oxopropanenitrile | PubChem[4] |

| Synonyms | 4-Chlorobenzoylacetonitrile | Pragmetis[1] |

| Molecular Formula | C₉H₆ClNO | Oncotarget[5] |

| Molecular Weight | 179.6 g/mol | Pragmetis[1] |

| Appearance | White to yellow solid | Pragmetis[1] |

| CAS Number | 13349-86-1 | Oncotarget[5] |

Core Principles: Electronic Factors Governing Reactivity

The chemical behavior of 2-(4-Chlorophenyl)-3-oxopropanenitrile is a direct consequence of its electronic structure. The nitrile (-C≡N) and ketone (-C=O) groups are powerful electron-withdrawing groups, exerting both inductive (-I) and resonance (-M) effects.

These effects create two primary reactive sites:

-

Electrophilic Carbon Centers: The carbon atoms of both the nitrile and carbonyl groups are electron-deficient and thus susceptible to nucleophilic attack.[6]

-

Acidic α-Proton: The protons on the methylene carbon (C2) are flanked by the two electron-withdrawing groups, rendering them exceptionally acidic. Deprotonation by a base generates a resonance-stabilized carbanion, a potent nucleophile that is central to many of the molecule's most important reactions.

Key Transformations of the Nitrile Group

While much of the molecule's utility comes from the active methylene group, the nitrile itself undergoes several fundamental transformations.

Hydrolysis to Carboxylic Acids

Under strong acidic or basic conditions with heating, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a β-ketoacid, which may be prone to decarboxylation.[6][7]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[8] Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid.[7]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is followed by protonation to give the imidic acid, which tautomerizes to the amide. Saponification of the amide gives the carboxylate salt.[8]

Reduction to Primary Amines

The carbon-nitrogen triple bond can be fully reduced to a primary amine. This transformation is valuable for introducing a flexible aminoethyl linker.

-

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) in an ethereal solvent is a highly effective reagent for this reduction.[9] The reaction involves successive nucleophilic additions of hydride ions to the nitrile carbon.[6]

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel can also achieve the reduction, often requiring elevated temperature and pressure.[9][10]

Reaction with Organometallic Reagents to Form Ketones

Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is stable to further addition. Subsequent aqueous workup hydrolyzes the imine to a ketone, providing a robust method for carbon-carbon bond formation.[6][8]

The Reactive Core: Reactions of the α-Methylene Group

The high acidity of the methylene protons is the cornerstone of the molecule's utility as a synthetic building block, enabling its participation in a variety of condensation reactions.

Knoevenagel Condensation

This is a classic carbon-carbon bond-forming reaction where the active methylene compound condenses with an aldehyde or ketone.[11] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to deprotonate the α-carbon without causing self-condensation of the carbonyl partner.[12][13] The initial aldol-type adduct readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[11]

Exemplary Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde [14]

-

Reactant Preparation: In a round-bottom flask, dissolve 2-(4-Chlorophenyl)-3-oxopropanenitrile (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may be equipped with a Dean-Stark apparatus if conducted in toluene to remove the water byproduct and drive the equilibrium.[12]

-

Workup: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and add ice water to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[15][16] These thiophene derivatives are privileged scaffolds in medicinal chemistry, notably as kinase inhibitors for anticancer therapies.[17] The reaction involves the condensation of an α-cyanoketone, elemental sulfur, and a base (often a secondary amine like morpholine or triethylamine).[15][18]

The mechanism is initiated by a Knoevenagel condensation between the α-cyanoketone (acting as the active methylene component) and its own ketone function or an added carbonyl compound.[16] The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[16]

Exemplary Protocol: Gewald Aminothiophene Synthesis [2]

-

Reactant Mixture: In a suitable flask, combine 2-(4-Chlorophenyl)-3-oxopropanenitrile (1.0 eq), finely powdered elemental sulfur (1.1 eq), and a solvent such as ethanol or DMF.

-

Base Addition: Add the base, for example, morpholine (2.0 eq), dropwise to the stirred mixture at room temperature. An exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove residual reagents, and dry under vacuum. The product can be recrystallized from ethanol for higher purity.

Applications in Heterocyclic Synthesis and Drug Discovery

The true synthetic power of 2-(4-Chlorophenyl)-3-oxopropanenitrile is realized in its role as a precursor to a diverse array of heterocyclic compounds.[2] Its 1,3-dicarbonyl-like functionality allows it to participate in cyclocondensation reactions to form pyridines, pyrimidines, and pyrazoles, which are core structures in countless pharmaceuticals.[2]

The aminothiophenes derived from the Gewald reaction are of particular interest. They serve as key intermediates in the synthesis of potent inhibitors of various protein kinases, such as VEGFR-2 and p38 MAPK, which are critical targets in oncology and inflammatory diseases.[17] The strategic placement of the 4-chlorophenyl group is often crucial for achieving high binding affinity and desired biological activity.

Conclusion

2-(4-Chlorophenyl)-3-oxopropanenitrile is far more than a simple nitrile. It is a highly versatile and reactive intermediate whose chemistry is governed by the synergistic effects of its nitrile, ketone, and active methylene components. The ability to selectively engage the nitrile group through hydrolysis or reduction, or to leverage the nucleophilicity of the α-carbanion in powerful C-C bond-forming reactions like the Knoevenagel and Gewald syntheses, provides chemists with a robust toolkit for molecular construction. For professionals in drug discovery and development, a thorough understanding of this molecule's reactivity opens a direct and efficient path to novel and medicinally relevant heterocyclic scaffolds.

References

-

Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. Available at: [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. Available at: [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

-

Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Save My Exams. Available at: [Link]

-

New Drug Approvals. (n.d.). Organic Synthesis. New Drug Approvals. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Thieme. (n.d.). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Available at: [Link]

-

Chemguide. (n.d.). Reducing nitriles to primary amines. Chemguide. Available at: [Link]

-

Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111–118. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

NurdRage. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Available at: [Link]

Sources

- 1. 3-(4-Chlorophenyl)-3-oxopropionitrile – Pragmetis [pragmetis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlorophenyl)-3-oxopentanenitrile | C11H10ClNO | CID 3016971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

Keto-enol tautomerism in 2-(4-Chlorophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(4-Chlorophenyl)-3-oxopropanenitrile

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(4-Chlorophenyl)-3-oxopropanenitrile, a β-ketonitrile, is a paradigmatic example of a molecule subject to keto-enol tautomerism. This phenomenon, involving a dynamic equilibrium between two constitutional isomers, is not merely a chemical curiosity but a critical determinant of the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. The position of this equilibrium can profoundly impact molecular recognition at a receptor active site, membrane permeability, and metabolic stability, making its thorough characterization essential in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the theoretical underpinnings of tautomerism in this molecule, details the key structural and environmental factors that govern the equilibrium, and presents robust experimental and computational methodologies for its characterization and quantification. By integrating foundational theory with practical, field-proven protocols, this document serves as an authoritative resource for scientists aiming to understand and control tautomeric behavior in drug design and optimization.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For carbonyl compounds with an adjacent α-hydrogen, this process is known as keto-enol tautomerism.[2] While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can shift significantly in molecules like 2-(4-Chlorophenyl)-3-oxopropanenitrile.[3]

The structure of this β-ketonitrile features an acidic α-hydrogen positioned between two potent electron-withdrawing groups: a carbonyl and a nitrile. This arrangement significantly enhances the acidity of the α-proton, facilitating its removal and the subsequent formation of a resonance-stabilized enolate intermediate, which can then be protonated to form the enol tautomer.

The two tautomeric forms possess distinct structural and electronic features:

-

The Keto Tautomer: Features a ketone (C=O) and a methylene group (CH).

-

The Enol Tautomer: Features an alcohol (C-OH) and a carbon-carbon double bond (C=C), creating a conjugated enone system.

This structural variance has profound implications in a drug development context. Tautomerism can alter the essential pharmacophoric features of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[4] A change from a keto to an enol form converts a hydrogen bond acceptor (C=O) into a hydrogen bond donor (-OH), which can fundamentally change how a molecule interacts with its biological target.[5] Therefore, understanding and controlling the tautomeric ratio is a crucial aspect of rational drug design.[6][7]

The Tautomeric Equilibrium of 2-(4-Chlorophenyl)-3-oxopropanenitrile

The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base.[1] The enol form can be further stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the aryl ring and the nitrile group.

Caption: The acid/base-catalyzed equilibrium between the keto and enol tautomers.

Factors Influencing the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to a variety of structural and environmental factors. A deep understanding of these factors provides the chemist with the tools to potentially manipulate the equilibrium to favor a desired form.

Caption: Key factors that govern the position of the keto-enol equilibrium.

Solvent Effects

The choice of solvent has a dramatic impact on the tautomeric ratio.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can stabilize the more polar tautomer. For many β-dicarbonyls, the keto form is considered more polar. However, in β-ketonitriles, the enol form can also be highly polarized. Studies on the closely related 2-(4-chlorophenyl)-3-oxo-3-phenyl-propanenitrile show that the electron-attracting chlorine atom shifts the equilibrium towards the enol form in acetone-d₆.[8]

-

Nonpolar Solvents (e.g., Chloroform, Carbon Tetrachloride): In these environments, the enol form can be significantly stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen or carbonyl oxygen. This self-contained stabilization is favored in solvents that cannot compete for hydrogen bonding.[1]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective hydrogen bond donors and acceptors. They can solvate both tautomers effectively but may disrupt the intramolecular hydrogen bond that stabilizes the enol, often shifting the equilibrium towards the keto form.[9]

Substituent Effects

The electronic nature of the aryl substituent plays a crucial role. The para-chloro group on the phenyl ring in the title compound is electron-withdrawing via induction. This effect increases the acidity of the α-hydrogen, thereby facilitating enolization. Studies on analogous systems confirm that electron-attracting groups tend to favor the enol form compared to electron-releasing groups.[8]

Experimental Characterization of Tautomers

A multi-faceted spectroscopic approach is required for the unambiguous identification and robust quantification of tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution, as the exchange between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[2][10]

-

¹H NMR Signatures:

-

Keto Tautomer: Exhibits a characteristic signal for the α-hydrogen, typically a singlet or multiplet depending on coupling, in the range of δ 4.0-5.0 ppm .[10][11]

-

Enol Tautomer: Shows a highly deshielded vinylic proton (=CH) signal between δ 5.5-6.5 ppm .[10] The enolic hydroxyl proton (-OH) gives a broad or sharp signal, often significantly downfield (δ 10-15 ppm ), due to strong intramolecular hydrogen bonding.

-

The ratio of the tautomers can be accurately determined by integrating the signal corresponding to the α-hydrogen of the keto form and comparing it to the integral of the vinylic proton of the enol form.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the key functional groups present in each tautomer.

-

Keto Tautomer: A strong, sharp absorption band corresponding to the C=O stretch is observed. For conjugated ketones, this typically appears in the 1680-1700 cm⁻¹ range.[12][13]

-

Enol Tautomer: This form is characterized by the disappearance or attenuation of the ketone C=O band and the appearance of a C=C stretching vibration around 1640-1660 cm⁻¹ .[14][15] Additionally, a broad O-H stretching band will appear in the 3200-3600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation in the enol tautomer (Aryl-C=C-C=O) results in a bathochromic shift (shift to a longer wavelength) of the maximum absorbance (λ_max) compared to the less conjugated keto form.[1] The keto form may show a primary absorption around 260-280 nm, while the enol form can absorb well above 300 nm.[16] The presence of two distinct absorption maxima can confirm the existence of an equilibrium mixture in solution.[17]

Data Presentation: Solvent-Dependent Equilibrium

The following table summarizes experimental data for the tautomeric equilibrium of the closely related analog, 2-(4-chlorophenyl)-3-oxo-3-phenyl-propanenitrile , demonstrating the profound influence of the solvent.[8] This data serves as a strong proxy for the expected behavior of the title compound.

| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Chloroform (CDCl₃) | 4.8 | 100 | 0 | 0.00 |

| Acetone-d₆ | 20.7 | 23 | 77 | 3.35 |